Cytidine, N-benzoyl-3'-O-methyl-
Description
Significance of Nucleoside Analogues in Chemical Synthesis and Molecular Probing
Nucleoside analogues are synthetic molecules that mimic natural nucleosides but contain strategic chemical alterations. Their significance stems from their ability to serve as versatile tools for a wide range of applications. In chemical synthesis, particularly in the automated solid-phase synthesis of oligonucleotides, protected nucleoside analogues are fundamental building blocks. These protecting groups, which temporarily mask reactive functional groups, are crucial for directing the chemical reactions to the desired positions and preventing unwanted side reactions, ensuring the stepwise and orderly assembly of a specific nucleic acid sequence. nsf.govnih.gov
Beyond their role in synthesis, nucleoside analogues are invaluable as molecular probes. The introduction of modified bases can, for example, enhance the stability of nucleic acid structures, such as duplexes or triplexes. beilstein-journals.org They can also be used to investigate the intricate interactions between nucleic acids and proteins, such as enzymes involved in replication, transcription, and translation. nsf.gov Furthermore, analogues containing fluorescent tags or other reporter groups allow for the visualization and tracking of nucleic acids within cells. Some cytidine (B196190) analogues are also studied for their potential to inhibit enzymes like DNA methyltransferase, indicating their relevance in exploring therapeutic strategies. medchemexpress.com
Overview of Cytidine Modifications and Their Role in Nucleic Acid Chemistry
Cytidine, a fundamental component of both DNA and RNA, is a frequent target for chemical modification in biological systems and synthetic designs. Nature itself employs a variety of cytidine modifications to regulate gene expression and fine-tune the function of RNA molecules. nsf.govnih.gov For instance, 5-methylcytidine (B43896) (m5C) is a well-known epigenetic marker in DNA and also plays roles in RNA stability and function. nsf.govnih.gov Other modifications, like N4-acetylcytidine (ac4C) and 3-methylcytidine (B1283190) (m3C), have been identified in various RNA species, where they contribute to structural stability, decoding accuracy, and proper processing. nih.gov
In the laboratory, chemists mimic and expand upon this natural diversity. Modifications to the cytosine base, such as N4-acylation (e.g., with a benzoyl group), are commonly employed to protect the exocyclic amine during oligonucleotide synthesis. nih.gov Modifications to the ribose sugar, such as 2'-O-methylation, are also critically important. This particular modification is found in natural RNA and is known to confer increased resistance to nuclease degradation and enhance the binding affinity of oligonucleotides to their complementary RNA targets. beilstein-journals.org The strategic combination of base and sugar modifications allows for the creation of synthetic nucleic acids with tailored properties for research, diagnostic, and therapeutic purposes.
Specific Context of N-Benzoyl-3'-O-Methylcytidine within Nucleoside Chemical Research
Within the vast library of synthetic nucleosides, Cytidine, N-benzoyl-3'-O-methyl- occupies a specific and important niche, primarily as a protected intermediate for the chemical synthesis of modified RNA. This compound incorporates two key modifications: a benzoyl group attached to the N4 position of the cytosine base and a methyl group at the 3'-hydroxyl position of the ribose sugar.
The N4-benzoyl group serves as a robust protecting group for the exocyclic amine of cytidine. This protection is essential during the coupling steps of automated solid-phase oligonucleotide synthesis to prevent undesired reactions. While effective, the N4-benzoyl group can sometimes be problematic during the final deprotection step with reagents like aqueous methylamine (B109427), which can lead to the formation of N4-methylated cytidine derivatives as a side product. nih.gov
The 3'-O-methyl modification is less common in synthetic schemes than its 2'-O-methyl counterpart but is a valuable tool for specific research applications. 3'-O-methylated nucleosides, including 3'-O-methylcytidine, are known to act as inhibitors of protein synthesis by affecting ribosomal function. broadpharm.com The presence of the 3'-O-methyl group prevents the formation of a phosphodiester bond at this position, effectively terminating the elongation of a nucleic acid chain.
The synthesis of N-benzoyl-3'-O-methylcytidine involves a multi-step process starting from commercially available cytidine. A typical route involves the selective methylation of the N3 position, followed by protection of the 5'-hydroxyl group, benzoylation at the N4 position, and subsequent methylation of the 3'-hydroxyl group. nsf.gov This carefully protected building block is then suitable for incorporation into custom-synthesized RNA oligonucleotides, enabling researchers to study the specific structural and functional consequences of a 3'-O-methyl modification at a defined cytidine residue.
Table 1: Physicochemical Properties of N-benzoyl-3'-O-methylcytidine
| Property | Value | Source |
| IUPAC Name | N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | nih.gov |
| CAS Number | 52571-45-6 | nih.govchemimpex.com |
| Molecular Formula | C₁₇H₁₉N₃O₆ | nih.govchemimpex.com |
| Molecular Weight | 361.35 g/mol | chemicalbook.com |
| Appearance | White to off-white powder | chemimpex.comguidechem.com |
| Melting Point | 174-175 °C | chemicalbook.com |
| Storage | 2-8 °C | chemimpex.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-25-14-11(9-21)26-16(13(14)22)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24)/t11-,13-,14-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJGWSUTFFOKLJ-XKVFNRALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307664 | |
| Record name | N-Benzoyl-3′-O-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85079-03-4 | |
| Record name | N-Benzoyl-3′-O-methylcytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85079-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-3′-O-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzoyl 3 O Methylcytidine and Its Precursors
Strategies for Regioselective O-Methylation of Cytidine (B196190) Derivatives
The primary challenge in the synthesis of 3'-O-methylated cytidine derivatives lies in directing the methylation reaction specifically to the 3'-hydroxyl group of the ribose sugar, while avoiding reaction at the 2'-hydroxyl group and the nitrogen atoms of the cytosine base. To achieve this, various strategies have been developed, often involving the use of protecting groups and specific reaction conditions.
Selective Methylation at the 3'-Hydroxyl Position
Achieving selective methylation at the 3'-hydroxyl position is a critical step in the synthesis of N-benzoyl-3'-O-methylcytidine. Various methylating agents and reaction conditions have been explored to maximize the yield of the desired 3'-O-methyl isomer.
Several methylating agents have been employed for the O-methylation of nucleosides. The choice of reagent can significantly influence the regioselectivity and efficiency of the reaction.
Methyl Iodide/Silver Oxide: This classical combination is a widely used method for methylation. While effective, it often requires careful control of reaction conditions to achieve selectivity.
Diazomethane: Diazomethane is a potent methylating agent, but its use is often limited due to its toxicity and explosive nature. It can lead to the methylation of various positions on the nucleoside.
Trimethylsulfonium (B1222738) Hydroxide (B78521) (TMSH): TMSH is another effective methylating reagent. sigmaaldrich.com Studies have shown that the reaction of ribonucleosides with TMSH can lead to methylation at both the 2'- and 3'-hydroxyl groups. rsc.orgacs.orgrsc.org The kinetics of this reaction suggest an SN2 mechanism for the methylation of nucleosides by the trimethylsulfonium ion. rsc.orgrsc.org
| Methylating Agent | Advantages | Disadvantages | Key Findings |
|---|---|---|---|
| Methyl Iodide/Silver Oxide | Commonly used, established method. | May require optimization for selectivity. | Effective for general methylation. researchgate.net |
| Diazomethane | Potent methylating agent. | Toxic, explosive, can be non-selective. | Can methylate multiple sites. |
| Trimethylsulfonium Hydroxide (TMSH) | Effective for O-methylation. | Can produce both 2'- and 3'-O-methyl isomers. rsc.orgacs.org | Reaction proceeds via an SN2 mechanism. rsc.orgrsc.org |
The regioselectivity of the methylation reaction can be significantly influenced by the presence of Lewis acids and the choice of solvent.
Lewis Acids: Lewis acids can coordinate to the hydroxyl groups of the ribose, enhancing their nucleophilicity and influencing the site of methylation. researchgate.net The use of transition metal acetylacetonates (B15086760) [M(AA)n] has been shown to promote O'-methylation at the 2' and 3' positions of ribonucleosides. acs.org The activity of these metal ions in promoting O'-methylation follows the order Mn2+ < Co2+ = Zn2+ < Ni2+ < Cu2+ < Fe3+. acs.org This effect is attributed to the formation of a complex between the metal ion and the ribose hydroxyl groups. acs.org
Solvents: The solvent can affect the solubility of the reactants and influence the reaction pathway. For instance, the solvation of nucleosides in aqueous mixtures of organic solvents can impact their conformation and reactivity. nih.gov The choice of solvent can also play a role in controlling the formation of byproducts.
| Lewis Acid (Metal Ion) | Effect on O'-Methylation | Effect on N-Methylation | Reference |
|---|---|---|---|
| Mn2+ | Low promotion | Suppressed | acs.org |
| Co2+ | Moderate promotion | ||
| Zn2+ | Moderate promotion | ||
| Ni2+ | High promotion | ||
| Cu2+ | Higher promotion | ||
| Fe3+ | Highest promotion | acs.org |
Control of Isomeric Impurities
A significant challenge in the regioselective methylation of cytidine is the concurrent formation of the 2'-O-methyl isomer. rsc.orgacs.org The structural similarity of the 2'- and 3'-O-methyl isomers makes their separation and the control of their formation ratio critical for obtaining the desired product in high purity.
The separation of the 2'-O-methyl and 3'-O-methyl isomers is typically achieved through chromatographic techniques.
Column Chromatography: Silica (B1680970) gel column chromatography is a common method used to separate the isomeric mixture. rsc.org By carefully selecting the solvent system, it is possible to achieve separation of the isomers. For example, a chloroform-methanol solvent system has been used for the separation of methylated cytidine products. rsc.org
Ion-Exchange Chromatography: Ion-exchange chromatography is another powerful technique for separating charged molecules like nucleosides and their derivatives. nih.govmz-at.debio-rad.com This method separates molecules based on their net charge, which can be influenced by the pH of the mobile phase. youtube.comyoutube.com It has been successfully used for the separation of 2'- and 3'-O-methylnucleosides. rsc.org High-performance liquid chromatography (HPLC) with an ion-exchange column can provide excellent separation of these isomers. nih.gov
Reaction Conditions: The choice of methylating agent, solvent, temperature, and reaction time can all affect the isomer ratio. rsc.orgacs.org For example, methylation of adenosine (B11128) with trimethylsulfonium hydroxide in DMF resulted in a mixture of 2'- and 3'-O-methylated products. rsc.org
Protecting Groups: The use of protecting groups on the cytidine nucleoside can direct the methylation to the desired hydroxyl group. For instance, protecting the 5'-hydroxyl and the N4-amino group can help to favor methylation at the 2' or 3' position.
Purification Methods: The efficiency of the purification method is crucial for obtaining a pure isomer. A combination of chromatographic techniques may be necessary to remove all impurities. rsc.org
| Factor | Influence | Example | Reference |
|---|---|---|---|
| Methylating Agent | Affects the distribution of methylated products. | Trimethylsulfonium hydroxide can produce a mixture of 2'- and 3'-O-methyl isomers. | rsc.orgacs.org |
| Lewis Acids | Can enhance the reactivity of specific hydroxyl groups. | Transition metal ions promote O'-methylation. | acs.org |
| Solvent | Influences reactant solubility and reaction pathway. | DMF is a common solvent for methylation reactions. | rsc.org |
| Purification Technique | Determines the final purity of the desired isomer. | Column and ion-exchange chromatography are effective for separating isomers. | rsc.orgnih.gov |
Synthesis of N-Benzoyl-3'-O-Methylcytidine Phosphoramidite (B1245037) Derivatives
The final step in preparing the monomer for oligonucleotide synthesis is the conversion of the protected nucleoside into a phosphoramidite derivative. wikipedia.org This is achieved by reacting the free 3'-hydroxyl group of the fully protected N-benzoyl-3'-O-methylcytidine with a phosphitylating agent. nsf.govnih.gov
The most common reagent for this transformation is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, often used in the presence of a weak base like N,N-diisopropylethylamine (DIPEA). nsf.gov The resulting 3'-O-(N,N-diisopropyl phosphoramidite) derivative is the reactive monomer used in automated solid-phase oligonucleotide synthesis. wikipedia.org The 2-cyanoethyl group on the phosphorus is a base-labile protecting group that is removed at the end of the synthesis. rsc.org This phosphoramidite chemistry allows for the simple and highly efficient sequential addition of nucleoside units to a growing oligonucleotide chain. medchemexpress.com
Preparation of 3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite
The creation of the phosphoramidite derivative of N-benzoyl-3'-O-methylcytidine is the final step in producing the monomer ready for oligonucleotide synthesis. The synthesis pathway begins with commercially available cytidine and proceeds through several key stages: N3-methylation, protection of the 5'-hydroxyl group, benzoylation of the N4-amino group, and finally, phosphitylation of the free 2'-hydroxyl group. A patent describes the synthesis of N-protected 3'-O-methyl ribonucleosides and their conversion to phosphoramidite derivatives. google.com For N-benzoyl-3'-O-methylcytidine, this involves creating the 2'-phosphoramidite, as the 3'-position is occupied by a methyl group.
The general synthetic approach is as follows:
Preparation of 3'-O-Methylcytidine : The synthesis starts with the methylation of cytidine. While various methods exist, reactions using reagents like methyl iodide can lead to the formation of the 3'-O-methyl isomer. google.comnsf.gov However, achieving regioselective methylation at the 3'-position can be challenging and may result in a mixture of isomers requiring careful purification. google.com
5'-Hydroxyl Protection : The 5'-hydroxyl group is selectively protected, typically with a 4,4'-dimethoxytrityl (DMT) group, to prevent its participation in subsequent reactions. This is a standard procedure in nucleoside chemistry, using DMT-Cl in pyridine. nsf.govnih.gov
N4-Amino Group Protection : The exocyclic amino group on the cytosine base is protected with a benzoyl (Bz) group. This is crucial to prevent side reactions during oligonucleotide synthesis. This step typically uses benzoyl chloride. nih.gov
Phosphitylation : The final, fully protected nucleoside, 5'-O-DMT-N4-benzoyl-3'-O-methylcytidine, possesses a free 2'-hydroxyl group. This hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) or a weak acid activator. google.comnih.gov This reaction converts the 2'-hydroxyl into the reactive 2'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite moiety, yielding the final building block for oligonucleotide synthesis. google.com
The resulting product is N4-benzoyl-3'-O-methyl-5'-dimethoxytrityl-cytidine-2'-cyanoethyl N,N-diisopropyl phosphoramidite. google.com
Reaction Conditions and Yield Optimization for Phosphoramidite Formation
Optimizing the conditions for the phosphitylation reaction is critical to maximize the yield and purity of the final phosphoramidite product. The stability of phosphoramidites is a limiting factor, as they are sensitive to both moisture and oxidation. youtube.com
Key parameters for optimization include:
Phosphitylating Agent : The choice between 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (which requires an activator like tetrazole) can influence reaction kinetics and yield.
Solvent : The reaction is performed under strictly anhydrous conditions, typically using solvents like dichloromethane (B109758) (DCM) or acetonitrile. nsf.govyoutube.com
Base/Activator : A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or collidine, is used to scavenge the HCl byproduct when using a chlorophosphoramidite reagent. For phosphorodiamidite reagents, a weak acid activator is required. google.comnih.gov
Temperature and Reaction Time : Phosphitylation reactions are often carried out at room temperature or below to minimize side reactions. Reaction progress is typically monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Work-up and Purification : The work-up procedure involves quenching the reaction, followed by an aqueous wash (e.g., with saturated sodium bicarbonate solution) to remove unreacted reagents and byproducts. nih.govorgsyn.org The crude product is then purified using silica gel chromatography under anhydrous conditions. The choice of eluent is critical to ensure good separation and product stability. nsf.govnih.gov
Table 1: Summary of Typical Reaction Conditions for Phosphitylation
| Parameter | Condition | Purpose/Comment |
| Starting Material | 5'-O-DMT-N4-benzoyl-3'-O-methylcytidine | Fully protected nucleoside with a free 2'-OH group. |
| Phosphitylating Agent | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduces the phosphoramidite moiety. |
| Solvent | Anhydrous Dichloromethane or Acetonitrile | Must be free of water to prevent hydrolysis of the reagent and product. |
| Base | N,N-diisopropylethylamine (DIPEA) | Acts as an acid scavenger. |
| Temperature | Room Temperature | Balances reaction rate with product stability. |
| Purification | Silica Gel Chromatography | Removes impurities; requires deactivated silica and anhydrous eluents. |
Purity Assessment of Phosphoramidite Building Blocks for Oligonucleotide Synthesis
The purity of phosphoramidite building blocks is paramount for the successful synthesis of high-quality oligonucleotides. youtube.com Impurities in the phosphoramidite monomer can lead to side reactions, chain termination, or the incorporation of incorrect units, complicating the purification of the final oligonucleotide product. google.com Therefore, stringent quality control is essential.
Several analytical techniques are employed to assess the purity of the synthesized N-benzoyl-3'-O-methylcytidine phosphoramidite:
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a primary method for determining the purity of phosphoramidites. It can separate the desired product from starting materials and various impurities. The phosphoramidite typically appears as a pair of peaks due to the presence of two diastereomers at the chiral phosphorus (P(III)) center. google.com
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is a powerful tool for assessing phosphoramidite purity and identity. The desired P(III) species gives a characteristic signal (or a pair of signals for diastereomers) in the range of 148-152 ppm. The absence of signals in the P(V) region (around 0-10 ppm), which correspond to oxidized impurities, is a key indicator of purity. google.comgoogle.com
Mass Spectrometry (MS) : Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the product, verifying its identity. High-resolution mass spectrometry can provide an exact mass, further confirming the elemental composition. nih.govnih.gov
Table 2: Analytical Methods for Phosphoramidite Purity Assessment
| Analytical Method | Information Provided | Typical Acceptance Criteria |
| Reverse-Phase HPLC | Purity (%) and presence of impurities. | ≥98% purity. |
| ³¹P NMR | Identity (chemical shift), diastereomer ratio, and presence of P(V) oxidized impurities. | P(III) signal at ~149-150 ppm; P(V) impurities <1-2%. google.com |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Observed mass matches calculated theoretical mass. |
| ¹H NMR | Structural confirmation of the nucleoside and protecting groups. | Signals consistent with the expected chemical structure. |
The combination of these methods ensures that the phosphoramidite building block meets the high-purity standards required for efficient and accurate automated oligonucleotide synthesis.
Characterization and Analytical Techniques for N Benzoyl 3 O Methylcytidine
Spectroscopic Characterization Methods
Spectroscopic methods are central to the characterization of N-benzoyl-3'-O-methylcytidine, providing detailed information about its atomic and molecular structure.
NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information by probing the magnetic properties of atomic nuclei. For N-benzoyl-3'-O-methylcytidine and its derivatives, 1H, 13C, and 31P NMR are routinely used.
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the N-benzoyl-3'-O-methylcytidine molecule. The chemical shifts, coupling constants (J-values), and integration of the signals provide a detailed map of the proton skeleton.
Key proton signals for N-benzoyl-3'-O-methylcytidine include those from the benzoyl protecting group, the cytidine (B196190) base, and the ribose sugar moiety. The aromatic protons of the benzoyl group typically appear in the downfield region of the spectrum. The protons of the cytidine base (H5 and H6) and the anomeric proton of the ribose (H1') also have characteristic chemical shifts. The presence of the 3'-O-methyl group is confirmed by a distinct singlet, typically appearing around 3.4 ppm. The protons on the ribose ring (H2', H3', H4', H5', and H5'') exhibit complex splitting patterns that are crucial for confirming the sugar's conformation and the position of the methyl ether modification.
Table 1: Representative ¹H NMR Chemical Shifts for N-Benzoyl-3'-O-Methylcytidine Derivatives
| Proton | Representative Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Benzoyl (aromatic) | 7.4 - 8.0 | Multiplet |
| H6 (Cytidine) | ~8.2 | Doublet |
| H5 (Cytidine) | ~7.3 | Doublet |
| H1' (Anomeric) | ~5.9 | Singlet/Doublet |
| H2' | ~4.3 | Multiplet |
| H3' | ~4.1 | Multiplet |
| H4' | ~4.0 | Multiplet |
| H5', H5'' | ~3.8 | Multiplet |
| 3'-OCH₃ | ~3.4 | Singlet |
| DMT-OCH₃ | ~3.7 | Singlet |
Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative (e.g., presence of a 5'-DMT group).
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in N-benzoyl-3'-O-methylcytidine gives a distinct signal, allowing for the complete elucidation of the carbon skeleton.
The spectrum will show characteristic signals for the carbonyl carbon of the benzoyl group, the aromatic carbons, the carbons of the cytidine base, and the five carbons of the ribose sugar. The signal for the 3'-O-methyl group provides definitive evidence of this modification. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the proton signals with their directly attached carbon atoms, further confirming the structural assignment. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for N-Benzoyl-3'-O-Methylcytidine
| Carbon | Representative Chemical Shift (ppm) |
|---|---|
| Benzoyl (C=O) | ~167 |
| Benzoyl (aromatic) | 127 - 133 |
| C6 (Cytidine) | ~140 |
| C5 (Cytidine) | ~97 |
| C4 (Cytidine) | ~163 |
| C2 (Cytidine) | ~155 |
| C1' (Anomeric) | ~92 |
| C2' | ~70 |
| C3' | ~80 |
| C4' | ~85 |
| C5' | ~61 |
| 3'-OCH₃ | ~58 |
Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative.
When N-benzoyl-3'-O-methylcytidine is converted into a phosphoramidite (B1245037) building block for oligonucleotide synthesis, Phosphorus-31 (³¹P) NMR becomes an essential analytical tool. nih.gov This technique is highly specific for the phosphorus atom in the phosphoramidite moiety.
The ³¹P NMR spectrum of a phosphoramidite derivative of N-benzoyl-3'-O-methylcytidine typically shows a pair of signals, as the phosphorus center is chiral, leading to two diastereomers. magritek.com These signals usually appear in a characteristic downfield region, often between 140 and 155 ppm. magritek.com The high sensitivity and large chemical shift range of ³¹P NMR make it ideal for rapidly assessing the purity of the phosphoramidite reagent and detecting any phosphorus-containing impurities, such as the corresponding phosphonate, which would appear at a different chemical shift. magritek.comnih.gov
Mass spectrometry is a key technique for determining the molecular weight of N-benzoyl-3'-O-methylcytidine and confirming its elemental composition. Soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used to generate intact molecular ions.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. For N-benzoyl-3'-O-methylcytidine, the expected mass would correspond to its chemical formula, C₁₇H₁₉N₃O₆. Fragmentation analysis (tandem MS or MS/MS) can further confirm the structure by showing characteristic losses, such as the cleavage of the benzoyl group (a loss of 105 Da) or the glycosidic bond. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the chromophoric parts of the N-benzoyl-3'-O-methylcytidine molecule. The benzoyl group and the cytidine base both contain systems of conjugated double bonds that absorb UV light at specific wavelengths.
The UV spectrum of N-benzoyl-3'-O-methylcytidine will show characteristic absorption maxima. The benzoylated cytidine derivative typically exhibits a strong absorption peak around 260 nm and a second, more intense peak at a shorter wavelength, often near 230 nm, which is characteristic of the benzoyl group. nih.gov This technique is also useful for the quantification of the compound in solution, applying the Beer-Lambert law.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Purity and Isomeric Analysis
Chromatographic techniques are fundamental in the analysis of N-benzoyl-3'-O-methylcytidine, enabling the separation and quantification of the compound and its potential impurities. The choice of chromatographic method depends on the specific analytical goal, from monitoring the progress of a chemical reaction to the final determination of purity and the profiling of any related substances.
High-Performance Liquid Chromatography (HPLC) stands as the definitive method for assessing the purity of N-benzoyl-3'-O-methylcytidine and its derivatives. Commercial suppliers of N4-benzoyl-2'-O-methylcytidine routinely use HPLC to certify the purity of their products, which is typically specified as ≥98% or even 98.5%. chemimpex.combiosynth.com This high level of purity is crucial for its use in sensitive applications such as nucleic acid synthesis and research. biosynth.comguidechem.com
The state-of-the-art approach for the quantification of oligonucleotides and their modified nucleoside components involves HPLC coupled with various detectors, including UV, mass spectrometry (MS), and fluorescent detectors. guidechem.com For N-benzoyl-3'-O-methylcytidine, a reversed-phase HPLC (RP-HPLC) method is commonly employed. This technique separates compounds based on their hydrophobicity, with the nonpolar stationary phase and a polar mobile phase.
Impurity Profiling:
Beyond simple purity assessment, HPLC is a powerful tool for impurity profiling. This process involves the detection, identification, and quantification of any impurities present in the sample. nih.govnih.gov These impurities can originate from the synthesis process (e.g., unreacted starting materials, byproducts of side reactions) or from the degradation of the final compound.
In the context of modified nucleosides like N-benzoyl-3'-O-methylcytidine, potential impurities could include isomers, incompletely protected or deprotected derivatives, and products of side reactions. For instance, during the synthesis of related N4-benzoyl protected cytidines, the benzoyl group can sometimes be substituted, leading to the formation of N4-methylated cytidine derivatives as an impurity. nih.gov The development of a stability-indicating HPLC method is crucial for separating these degradation products from the main compound. nih.govnih.govmdpi.comresearchgate.net
The identification of these impurities often requires coupling HPLC with mass spectrometry (HPLC-MS), which provides mass-to-charge ratio information, and in some cases, further structural elucidation is achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated impurity. nih.govthermofisher.com
A typical HPLC method for the analysis of a related compound, Midostaurin, which also involves impurity profiling, is detailed in the table below to illustrate the experimental parameters. nih.gov
| Parameter | Condition |
| Instrument | HPLC with UV or MS detector |
| Column | Inertsil ODS-3V (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of 40 mM Ammonium (B1175870) Formate and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength or Mass Spectrometry |
| Run Time | Approximately 25 minutes |
This table represents a typical setup for impurity profiling of a complex pharmaceutical compound and may be adapted for N-benzoyl-3'-O-methylcytidine.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of organic reactions, including the synthesis of N-benzoyl-3'-O-methylcytidine. sigmaaldrich.comnih.gov Its primary advantage lies in its ability to provide a quick qualitative assessment of the reaction mixture, allowing chemists to determine when the starting materials have been consumed and the desired product has been formed. thieme.de
In the synthesis of nucleoside derivatives, TLC is performed by spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. nih.gov The plate is then developed in a chamber containing a suitable mobile phase, a solvent system that will separate the components of the mixture based on their polarity.
The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of the product spot. Visualization is often aided by UV light, as compounds containing aromatic rings like the benzoyl group in N-benzoyl-3'-O-methylcytidine are UV-active. nih.gov Staining with reagents such as p-anisaldehyde followed by heating can also be used for visualization. nih.gov
A representative TLC system for monitoring the synthesis of a related N-acetylated 3-methylcytidine (B1283190) derivative is provided below. nih.gov
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | A mixture of ethyl acetate (B1210297) and cyclohexane (B81311) |
| Visualization | UV light (254 nm) and/or chemical staining |
This method allows for the efficient tracking of the reaction, ensuring it proceeds to completion before the work-up and purification steps are initiated.
Column chromatography is an essential preparative technique for the purification of intermediates and the final product in the synthesis of N-benzoyl-3'-O-methylcytidine. nih.govnih.gov This method operates on the same principles as TLC but on a much larger scale, allowing for the separation and isolation of gram-level quantities of the desired compound.
After a synthesis reaction is complete, the crude product mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. nih.gov A solvent or a mixture of solvents (the eluent or mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, leading to their separation.
In the purification of N-benzoyl-3'-O-methylcytidine and its precursors, a gradient of solvents with increasing polarity is often used to elute the compounds from the column. For example, a mixture of a non-polar solvent like cyclohexane and a more polar solvent like ethyl acetate is a common choice. nih.gov Fractions are collected as the solvent elutes from the column and are typically analyzed by TLC to identify those containing the pure product.
The following table outlines a typical column chromatography setup for the purification of a protected nucleoside. nih.gov
| Parameter | Description |
| Stationary Phase | Silica gel 60 (70–230 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in cyclohexane (e.g., 10-40%), often with a small amount of a basic modifier like triethylamine (B128534) (Et3N) to prevent product degradation on the acidic silica gel. |
| Fraction Analysis | Thin-Layer Chromatography (TLC) |
This purification step is critical for removing unreacted reagents, catalysts, and byproducts, ultimately yielding N-benzoyl-3'-O-methylcytidine of high purity.
Application of N Benzoyl 3 O Methylcytidine Phosphoramidites in Oligonucleotide Synthesis
Integration into Solid-Phase Oligoribonucleotide Synthesis
The successful synthesis of oligonucleotides containing N-benzoyl-3'-O-methylcytidine relies on its efficient integration into the standard automated solid-phase synthesis cycle. This cycle typically involves four main steps: detritylation, coupling, capping, and oxidation. umich.edu The specific properties of the N-benzoyl-3'-O-methylcytidine phosphoramidite (B1245037), particularly the protecting groups, play a significant role in the efficiency and outcome of this process.
The efficiency of the coupling step, where the phosphoramidite is added to the growing oligonucleotide chain, is paramount for achieving a high yield of the full-length product. The coupling efficiency of phosphoramidites, including N-benzoyl-3'-O-methylcytidine phosphoramidite, is influenced by several factors, such as the nature of the activator, the phosphoramidite itself, and the reaction conditions. google.comresearchgate.net
Activators like 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (B129182) (DCI) are commonly used to protonate the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing chain. nih.govresearchgate.nettcichemicals.com The choice of activator can impact the reaction kinetics, with more potent activators leading to faster coupling times. google.com For sterically demanding phosphoramidites, which can include 2'-O-modified ribonucleosides, achieving high coupling yields (typically >98-99%) is critical. researchgate.netacs.org While specific kinetic data for N-benzoyl-3'-O-methylcytidine phosphoramidite is not extensively published, the general principles of phosphoramidite chemistry suggest that coupling times are typically in the range of a few minutes in automated synthesizers. umich.edu The steric hindrance from the 2'-O-methyl group is less significant than bulkier groups like 2'-O-TBDMS, allowing for efficient coupling. umich.edu
Table 1: Factors Influencing Coupling Efficiency and Kinetics
| Factor | Influence on Synthesis |
|---|---|
| Activator | The acidity and nucleophilicity of the activator (e.g., Tetrazole, DCI) affect the rate of phosphoramidite activation. nih.govgoogle.com |
| Phosphoramidite Concentration | Higher concentrations can increase the reaction rate, but solubility can be a limiting factor. |
| Coupling Time | Must be optimized to ensure complete reaction without promoting side reactions. |
| Steric Hindrance | The 2'-O-methyl group presents some steric bulk, but is generally less demanding than other 2'-protecting groups, allowing for efficient coupling. umich.edu |
The protecting groups on the N-benzoyl-3'-O-methylcytidine phosphoramidite are essential for preventing unwanted side reactions during the synthesis cycles. These include the 5'-O-dimethoxytrityl (DMT) group, the N-benzoyl (Bz) group on the cytosine base, the 3'-O-methyl group, and the β-cyanoethyl group on the phosphate (B84403). researchgate.net
The acid-labile 5'-DMT group is removed at the beginning of each cycle to allow for chain elongation. The N-benzoyl group protects the exocyclic amine of cytidine (B196190) from modification during the coupling and oxidation steps. It must be stable throughout the synthesis but readily removable during the final deprotection. The 3'-O-methyl group is a permanent modification and remains on the sugar. The β-cyanoethyl group on the phosphite (B83602) linkage is removed during the final deprotection steps. umich.edu The stability of the N-benzoyl group under the acidic conditions of detritylation is crucial to prevent its premature removal, which could lead to side reactions. nih.gov
Several side reactions can occur during the elongation phase of oligonucleotide synthesis. For cytidine-containing oligonucleotides, the exocyclic amine can be susceptible to modification if not properly protected. The N-benzoyl group provides robust protection against this. oup.com
Another potential side reaction is the formation of phosphotriester isomers if the coupling reaction is not efficient or if water is present in the system. The capping step, which involves acetylating any unreacted 5'-hydroxyl groups, is a key strategy to prevent the formation of deletion mutants (sequences missing a nucleotide). umich.edu In the context of RNA synthesis, the 2'-hydroxyl group can cause chain cleavage if not properly protected. The permanent 2'-O-methyl group in N-benzoyl-3'-O-methylcytidine phosphoramidite inherently prevents this side reaction. glenresearch.com
Post-Synthetic Processing of Oligonucleotides Containing N-Benzoyl-3'-O-Methylcytidine
After the automated synthesis is complete, the oligonucleotide is still attached to the solid support and carries protecting groups on the phosphate backbone and the nucleobases. The post-synthetic processing involves cleaving the oligonucleotide from the support and removing these protecting groups to yield the final, functional molecule.
The cleavage from the solid support and the removal of the phosphate protecting groups (typically β-cyanoethyl) are usually accomplished simultaneously by treatment with a basic solution. The choice of base and the reaction conditions are critical to ensure complete deprotection without degrading the oligonucleotide.
The N-benzoyl group on the cytidine base is base-labile and is removed during the final deprotection step. google.com The rate of removal depends on the base used, its concentration, the temperature, and the duration of the treatment. nih.gov Mild basic conditions are often preferred to minimize potential degradation of the oligonucleotide.
Aqueous ammonia (B1221849) is a common reagent for this purpose. oup.com A treatment with concentrated aqueous ammonia at elevated temperatures (e.g., 50-55 °C) for several hours is typically sufficient to remove the benzoyl group. oup.comgoogle.com Another approach involves using a mixture of aqueous ammonia and methylamine (B109427), which can expedite the deprotection process. nih.govnih.gov For oligonucleotides that are sensitive to harsh basic conditions, milder reagents like potassium carbonate in methanol (B129727) can be employed. glenresearch.com The choice of deprotection strategy is often dictated by the presence of other sensitive modifications on the oligonucleotide. glenresearch.com
Table 2: Conditions for N-Benzoyl Group Removal
| Reagent | Conditions | Comments |
|---|---|---|
| Aqueous Ammonia (28-30%) | 50-55 °C, 12 hours | A standard and effective method for removing the N-benzoyl group. oup.com |
| Aqueous Ammonia / Methylamine (1:1) | Room temperature, 2 hours | A faster deprotection method compared to using aqueous ammonia alone. nih.gov |
| Potassium Carbonate in Methanol | Room temperature, 90 minutes | An ultra-mild deprotection condition suitable for sensitive oligonucleotides. glenresearch.com |
| Aqueous Methylamine | Room temperature, < 35 minutes | Offers very rapid deprotection. nih.gov |
| Ethanolic Ammonia | Not specified | Shows high selectivity between different types of protecting groups. nih.gov |
Cleavage from Solid Support and Deprotection Chemistry
Hydroxyl Protecting Group Removal (e.g., DMT, silyl (B83357) groups)
In the case of RNA synthesis, an additional protecting group is required for the 2'-hydroxyl group of the ribose sugar to prevent side reactions. umich.edudiva-portal.org Silyl-based protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, are commonly employed for this purpose due to their stability throughout the synthesis cycles. umich.edu The removal of these silyl groups is typically the final step after the oligonucleotide chain has been assembled and cleaved from the solid support. glenresearch.com This deprotection is often carried out using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). umich.edudiva-portal.org However, the efficiency of silyl group removal with TBAF can be hampered by the presence of moisture, which reduces the basicity of the fluoride ion. diva-portal.org An alternative reagent that has gained popularity is triethylamine (B128534) trihydrofluoride (TEA·3HF), which is compatible with various downstream processing methods. glenresearch.com
Mild deprotection strategies have also been developed for sensitive oligonucleotides. nih.gov For instance, the DMT group can be removed under mildly acidic conditions (pH 4.5-5.0) with gentle warming, which helps to avoid potential side reactions like depurination. nih.gov
Phosphodiester Backbone Deprotection (e.g., cyanoethyl removal via β-elimination)
During oligonucleotide synthesis, the phosphate groups of the phosphodiester backbone are protected to prevent unwanted side reactions. The most commonly used protecting group for the phosphate is the β-cyanoethyl group. biotage.comglenresearch.com This group is stable throughout the coupling cycles but can be efficiently removed at the end of the synthesis. biotage.com
The removal of the β-cyanoethyl group occurs through a process called β-elimination. umich.edu This reaction is typically carried out under basic conditions, most commonly using concentrated aqueous ammonia. umich.eduglenresearch.com The basic solution facilitates the removal of the cyanoethyl group, leaving a free phosphodiester linkage. glenresearch.com
One of the byproducts of this deprotection step is acrylonitrile (B1666552), which can potentially react with the nucleobases, particularly thymine (B56734), to form unwanted adducts. biotage.com To minimize the formation of these adducts, the deprotection conditions must be carefully controlled. biotage.com In some cases, scavengers like piperazine (B1678402) can be added to the deprotection solution to trap the acrylonitrile and prevent side reactions. nih.gov This approach can lead to a cleaner product and simplify the subsequent purification process. nih.gov
The deprotection of the phosphodiester backbone is a critical step in obtaining a functional oligonucleotide, and its efficiency directly impacts the purity and yield of the final product. glenresearch.comglenresearch.com
Purification of Modified Oligoribonucleotides
Following synthesis and deprotection, crude oligonucleotide preparations contain the desired full-length product as well as truncated sequences and other impurities. labcluster.com Therefore, a purification step is necessary to isolate the full-length, modified oligoribonucleotide. labcluster.comnih.gov The choice of purification method depends on the length of the oligonucleotide, the nature of the modifications, and the required purity for the intended application. labcluster.comsigmaaldrich.com
Several chromatographic techniques are commonly used for the purification of modified oligoribonucleotides:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates oligonucleotides based on their hydrophobicity. sigmaaldrich.comthermofisher.com It is particularly effective for purifying oligonucleotides containing hydrophobic modifications, such as dyes or certain linkers. labcluster.comthermofisher.com The resolution of RP-HPLC tends to decrease as the length of the oligonucleotide increases. thermofisher.com
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This technique separates oligonucleotides based on the number of phosphate groups in the molecule. labcluster.com It is particularly useful for purifying oligonucleotides with significant secondary structure, as the highly alkaline mobile phase disrupts hydrogen bonding. sigmaaldrich.com IE-HPLC is generally suitable for smaller oligonucleotides, typically up to 40 bases in length. labcluster.com
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their molecular weight. genscript.com It offers high resolution and is capable of separating oligonucleotides that differ by only a single nucleotide. genscript.com
For many applications, desalting is a sufficient initial purification step to remove small molecule impurities from the synthesis and deprotection steps. labcluster.comthermofisher.com However, for more demanding applications requiring high purity, one or a combination of the above chromatographic methods is employed. labcluster.comnih.gov
Table 1: Comparison of Oligonucleotide Purification Methods
| Purification Method | Principle of Separation | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution, good for modified oligos, scalable. thermofisher.com | Resolution decreases with oligo length. thermofisher.com |
| Ion-Exchange HPLC (IE-HPLC) | Charge (number of phosphate groups) | Effective for oligos with secondary structure. sigmaaldrich.com | Limited by oligo length (up to ~40mers). labcluster.com |
| Polyacrylamide Gel Electrophoresis (PAGE) | Molecular Weight | High resolution. genscript.com | Can be time-consuming. |
| Desalting | Size Exclusion | Removes small molecule impurities. thermofisher.com | Does not remove truncated sequences. labcluster.com |
Influence of N-Benzoyl-3'-O-Methylcytidine Modification on Oligonucleotide Properties
Base Pairing Stability and Specificity in Duplexes (e.g., Tm studies, Watson-Crick pairing disruption)
The introduction of modifications to nucleobases can significantly impact the stability and specificity of base pairing in nucleic acid duplexes. Studies on N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C), which are structurally related to N-benzoyl-3'-O-methylcytidine, provide insights into these effects.
Thermal denaturation studies (Tm studies) are commonly used to assess the stability of duplexes. The melting temperature (Tm) is the temperature at which half of the duplex molecules have dissociated into single strands. A higher Tm indicates a more stable duplex.
Research has shown that while N4-methylcytidine (m4C) can still form a relatively stable base pair with guanine (B1146940), the presence of the methyl group does cause some perturbation to the standard Watson-Crick pairing, leading to a slight decrease in duplex stability. nih.govresearchgate.net In contrast, the presence of two methyl groups in N4,N4-dimethylcytidine (m42C) significantly disrupts the Watson-Crick base pairing with guanine, resulting in a substantial decrease in duplex stability. nih.govresearchgate.net This disruption is attributed to a conformational shift from a standard Watson-Crick geometry to a wobble-like pairing. nih.gov
Similarly, N3-methylcytidine (m3C) has been shown to significantly disrupt the stability of the Watson-Crick C:G pair and decrease the discrimination between the C:G pair and mismatched pairs like C:A, C:U, and C:C. nih.govresearchgate.net
These findings suggest that the N-benzoyl modification on cytidine would likely influence base pairing stability. The bulky benzoyl group could sterically hinder the formation of a canonical Watson-Crick base pair with guanine, leading to a decrease in the melting temperature (Tm) of the duplex. The extent of this destabilization would depend on the specific sequence context and the conformational flexibility of the modified nucleotide.
Conformational Analysis of Modified Nucleic Acid Structures (e.g., Circular Dichroism spectroscopy)
Circular dichroism (CD) spectroscopy is a powerful technique used to study the conformation of nucleic acids. nih.govrsc.org The CD spectrum of a nucleic acid is sensitive to its secondary structure, such as whether it adopts an A-form, B-form, or Z-form helix. nih.gov
The introduction of a modification like N-benzoyl-3'-O-methylcytidine can induce local conformational changes in a nucleic acid duplex. These changes can be detected by CD spectroscopy. For example, the CD spectrum of a modified oligonucleotide might show shifts in the characteristic peaks or changes in their intensities compared to the unmodified oligonucleotide.
Resistance to Enzymatic Degradation (chemical stability aspect)
Oligonucleotides are susceptible to degradation by nucleases, which are enzymes that cleave the phosphodiester bonds of the nucleic acid backbone. The introduction of chemical modifications is a common strategy to enhance the resistance of oligonucleotides to enzymatic degradation, thereby increasing their in vivo stability for therapeutic applications.
Modifications at the 2'-position of the ribose sugar, such as the 2'-O-methyl group present in N-benzoyl-3'-O-methylcytidine, are known to confer significant resistance to nuclease degradation. umich.edu This increased stability is a key reason for the widespread use of 2'-O-methyl modifications in antisense oligonucleotides and siRNAs.
The enhanced stability against enzymatic degradation is a critical property for the development of nucleic acid-based therapeutics, and the incorporation of modified nucleosides like N-benzoyl-3'-O-methylcytidine is a key strategy to achieve this.
Advanced Reaction Mechanisms and Chemical Transformations Involving N Benzoyl 3 O Methylcytidine
Detailed Mechanistic Pathways of Nucleoside Methylation at Ribose Hydroxyls
The selective methylation of a specific hydroxyl group on the ribose sugar is a significant synthetic challenge due to the presence of multiple reactive hydroxyls (5', 2', and 3'). In nature, this modification is precisely controlled by enzymatic machinery. For instance, 2'-O-methylation is often guided by small nucleolar RNAs (snoRNAs) within a small nucleolar ribonucleoprotein (snoRNP) complex, which directs a methyltransferase enzyme to a specific nucleotide. nih.govembopress.orgnih.gov This enzymatic process uses S-adenosyl-methionine (SAM) as the methyl donor. nih.gov The methylation of the ribose 2'-OH group enhances the stability of RNA by locking the ribose into a 3'-endo conformation and removing the nucleophilic 2'-hydroxyl, which can participate in the cleavage of the phosphodiester backbone. nih.govmdpi.comnih.gov
In chemical synthesis, achieving this selectivity requires a multi-step approach involving protective groups. A typical synthetic pathway to N-benzoyl-3'-O-methylcytidine involves the following mechanistic stages:
Protection of Reactive Sites: Before methylation, other nucleophilic sites on the cytidine (B196190) molecule must be masked. The primary 5'-hydroxyl group is usually protected with an acid-labile group like dimethoxytrityl (DMT), which also facilitates purification. umich.eduumich.edu The exocyclic N4-amino group is protected with a benzoyl (Bz) group to prevent its reaction with subsequent reagents. libretexts.org
Selective Methylation: With the 5'-OH and N4-amine blocked, the remaining targets are the 2'- and 3'-hydroxyls. Differentiating between these two secondary hydroxyls is challenging. One strategy involves the formation of a temporary cyclic intermediate, such as a 2',3'-O-isopropylidene ketal, allowing for selective deprotection and methylation of one hydroxyl over the other. A more direct approach involves leveraging the slightly different steric environments and acidities of the two hydroxyls. The methylation is typically achieved via a nucleophilic substitution (S_N2) reaction. The hydroxyl group, activated by a base to form an alkoxide, acts as a nucleophile, attacking a methylating agent like methyl iodide (MeI) or dimethyl sulfate. nsf.govnih.gov
Advanced Selective Functionalization: Recent studies have explored protecting-group-free strategies for selective functionalization. rsc.orgnih.gov For example, using a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) can promote selective 3'-functionalization. rsc.orgnih.gov Mechanistic studies combining NMR and computational models suggest that the base can form a stable acid-base complex with the nucleoside, deprotonating the nucleobase and inducing a folded conformation. rsc.org This conformation can sterically shield the 5'- and 2'-hydroxyls, exposing the 3'-hydroxyl for preferential reaction with an electrophile. rsc.orgnih.gov
This combination of protecting group chemistry and carefully controlled reaction conditions allows for the precise installation of the methyl ether at the 3'-position.
Mechanistic Insights into Protective Group Strategies and Their Selectivity
Protective group strategies are paramount in nucleoside chemistry, enabling the selective modification of a poly-functional molecule. jocpr.com The choice of protecting groups is governed by principles of orthogonality, where each group can be removed under specific conditions without affecting the others. jocpr.com In the synthesis of N-benzoyl-3'-O-methylcytidine, each group serves a distinct mechanistic purpose.
5'-Hydroxyl Protection: The primary 5'-hydroxyl is the most reactive hydroxyl group. It is typically protected with a 4,4'-dimethoxytrityl (DMT) group. umich.eduumich.edu The DMT group is bulky, preventing reactions at the 5'-position, and is introduced via reaction with DMT-chloride. umich.edu Its key feature is its lability to weak acids (e.g., trichloroacetic acid), which allows for its removal at the beginning of each coupling cycle in solid-phase synthesis. sigmaaldrich.com The release of the intensely colored DMT cation also provides a spectroscopic method to monitor coupling efficiency. umich.edu
N4-Amino Protection: The exocyclic amine of cytidine is nucleophilic and must be protected to prevent side reactions, such as acylation during phosphoramidite (B1245037) activation. The benzoyl (Bz) group is a common choice, installed using benzoyl chloride. libretexts.org It is an amide-type protecting group that is stable to the acidic conditions used for DMT removal and the reagents used in oligonucleotide synthesis. umich.edu It is typically removed at the end of the synthesis under basic conditions (e.g., aqueous ammonia). libretexts.org
Differentiation of 2'- and 3'-Hydroxyls: The core challenge is achieving selectivity between the vicinal 2'- and 3'-hydroxyls. While the 3'-O-methyl group is part of the final target molecule, the 2'-hydroxyl often requires its own temporary protecting group during subsequent steps like phosphoramidite synthesis. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), are frequently used for this purpose due to their stability and selective removal with fluoride (B91410) ions (e.g., TBAF). libretexts.org Selectivity in protection is often driven by steric hindrance; for example, the 2'-hydroxyl may be more accessible to certain bulky silylating agents. As mentioned previously, non-enzymatic methods using specific bases can induce conformational changes that favor the functionalization of the 3'-hydroxyl, offering a pathway that avoids a complex protection-deprotection sequence. nih.gov
The following table summarizes the protective groups relevant to the synthesis of N-benzoyl-3'-O-methylcytidine and its derivatives.
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Purpose |
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | DMT-Cl | Mild Acid (e.g., TCA) | Protects primary -OH; allows monitoring of synthesis |
| N4-Amino | Benzoyl | Bz | Benzoyl Chloride | Base (e.g., NH₃(aq)) | Prevents reaction of exocyclic amine |
| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Fluoride Ion (e.g., TBAF) | Orthogonal protection during further synthesis |
Side Reactions and By-product Formation During Synthesis and Derivatization
The multi-step synthesis and deprotection of modified oligonucleotides are often accompanied by side reactions that can reduce yield and purity.
During the final deprotection step of an oligonucleotide, concentrated amines like aqueous methylamine (B109427) are often used to cleave the oligonucleotide from the solid support and remove base-protecting groups. However, the N4-benzoyl group on cytidine is susceptible to a transamidation side reaction under these conditions. d-nb.info Instead of simple hydrolysis, the methylamine can act as a nucleophile, attacking the carbonyl carbon of the benzoyl group. This leads to the displacement of the benzamide (B126) and the formation of an N4-methylcytidine by-product, altering the final oligonucleotide sequence. d-nb.info To circumvent this issue, alternative protecting groups like the N4-acetyl group may be used, or deprotection conditions must be carefully chosen, such as using concentrated ammonium (B1175870) hydroxide (B78521), which minimizes this transamidation pathway. d-nb.info
In modern oligonucleotide synthesis, the internucleotidic phosphate (B84403) groups are protected as phosphotriesters, most commonly with a 2-cyanoethyl group. biotage.comatdbio.com This group is stable during the synthesis cycles but is designed to be removed easily at the end by β-elimination under basic deprotection conditions. sigmaaldrich.comatdbio.com This elimination reaction, however, generates acrylonitrile (B1666552) as a by-product. atdbio.com
Acrylonitrile is a reactive Michael acceptor. Under the strongly basic conditions of deprotection, it can react with the nucleobases of the newly synthesized oligonucleotide. biotage.comatdbio.com The N3 position of thymine (B56734) and guanine (B1146940) are particularly susceptible to this cyanoethylation, forming stable adducts. atdbio.comnih.gov While less common, cytidine can also undergo this modification. The formation of these adducts results in a heterogeneous product with altered biological properties. This side reaction can be mitigated by reversing the order of deprotection: first treating the support-bound oligonucleotide with a weak base in an organic solvent to remove the cyanoethyl groups while the oligonucleotide remains attached to the support, followed by cleavage from the support and removal of the base-protecting groups. biotage.comatdbio.com
The table below outlines these key side reactions.
| Side Reaction | Reagents/Conditions | Affected Moiety | By-product Formed | Mechanism |
| Transamidation | Aqueous Methylamine | N4-Benzoyl group on Cytidine | N4-Methylcytidine | Nucleophilic Acyl Substitution |
| Cyanoethyl Adduct Formation | Strong Base (Deprotection) | Nucleobases (e.g., T, G) | N-Cyanoethylated Nucleobase | Michael Addition |
Chemical Reactivity of the Benzoyl Group and Methyl Ether Moieties in Nucleosides
The benzoyl and methyl ether groups in N-benzoyl-3'-O-methylcytidine have distinct chemical reactivities that are central to their function.
Reactivity of the Benzoyl Group: The N-benzoyl group is primarily a protective shield for the exocyclic amine of cytidine. libretexts.org As an amide, its carbonyl group is less reactive than that of an ester or acid chloride due to the resonance delocalization of the nitrogen lone pair. However, it remains susceptible to nucleophilic attack, particularly under basic conditions. Its primary "reaction" is its removal during the final deprotection step of oligonucleotide synthesis, which proceeds via nucleophilic acyl substitution with a base like ammonia (B1221849) or methylamine. libretexts.orgd-nb.info The benzoyl group is generally stable to the acidic conditions used to remove 5'-DMT groups and the neutral to slightly basic conditions of the coupling and oxidation steps in phosphoramidite chemistry. umich.edu
Reactivity of the Methyl Ether Moieties: The 3'-O-methyl group is a methyl ether, which is one of the most chemically inert functional groups in the context of nucleoside chemistry. The methylation of the 3'-hydroxyl has two major consequences for reactivity:
Elimination of Nucleophilicity: It converts the reactive hydroxyl group into a non-nucleophilic and non-acidic ether. This prevents the 3'-position from participating in undesired side reactions during synthesis and, in a biological context, abolishes its ability to act as a nucleophile in phosphodiester bond cleavage, thereby conferring significant resistance to alkaline and enzymatic hydrolysis. nih.govmdpi.comnih.gov
Chemical Stability: Ethers are generally unreactive except under harsh conditions. Cleavage of the C-O bond of a methyl ether requires strong acids like HBr or HI, which proceed through an S_N1 or S_N2 mechanism where the ether oxygen is first protonated to create a good leaving group (methanol). wikipedia.org These conditions are far too harsh for a complex molecule like a nucleoside and would lead to its complete degradation, including cleavage of the glycosidic bond. Therefore, in the context of oligonucleotide synthesis and use, the 3'-O-methyl group is considered a permanent, chemically stable modification.
Future Directions in the Academic Research of N Benzoyl 3 O Methylcytidine
Development of Novel Synthetic Routes with Enhanced Efficiency and Regioselectivity
One promising approach is the use of enzyme-catalyzed reactions. nih.gov Biocatalysts could offer unparalleled selectivity, potentially allowing for the direct and specific modification of the cytidine (B196190) scaffold without the need for extensive protecting group manipulations. Additionally, the exploration of novel catalytic systems, such as those based on lanthanide triflates, may provide new avenues for regioselective transformations. nih.gov For instance, La(OTf)3 has been shown to be an effective catalyst for regioselective intramolecular aminolysis of epoxides, a principle that could be adapted for nucleoside chemistry. nih.gov
Furthermore, the development of one-pot reaction sequences, where multiple transformations are carried out in a single reaction vessel, would significantly improve the efficiency and reduce the environmental impact of the synthesis. For example, the use of benzoyl cyanide with an amine catalyst has shown promise for the regioselective benzoylation of unprotected glycopyranosides, a technique that could be applicable to nucleosides like cytidine. rsc.org
Exploration of Advanced Protection/Deprotection Methodologies for Oligonucleotide Synthesis
The incorporation of N-benzoyl-3'-O-methylcytidine into oligonucleotides relies heavily on the use of protecting groups to mask reactive functionalities during solid-phase synthesis. springernature.comnih.gov While standard protecting groups like dimethoxytrityl (DMTr) for the 5'-hydroxyl, benzoyl for the exocyclic amine, and β-cyanoethyl for the phosphate (B84403) group are widely used, there is a continuous drive to develop more advanced and orthogonal protecting group strategies. nih.govnsf.gov
Orthogonal protecting groups are crucial as they can be selectively removed under different conditions, allowing for the precise modification of specific sites within a growing oligonucleotide chain. uniurb.itorganic-chemistry.orgnih.gov Future research will likely focus on the development and application of novel protecting groups that offer improved stability during synthesis and can be cleaved under milder and more specific conditions. This is particularly important for the synthesis of long or sensitive RNA sequences where repeated exposure to harsh deprotection reagents can lead to degradation of the oligonucleotide. atdbio.com
Examples of advanced protecting groups that could be further explored for use with N-benzoyl-3'-O-methylcytidine include the 2'‐O‐tert‐butyldithiomethyl (DTM) group, which is orthogonal to standard DNA synthesis protecting groups and can be removed under mild conditions. The [(triisopropylsilyl)oxy]methyl (TOM) group is another promising candidate for 2'-hydroxyl protection due to its stability and clean removal. atdbio.comresearchgate.net
High-Throughput Synthesis of Libraries of Modified Oligonucleotides for Chemical Probing
The ability to synthesize large libraries of oligonucleotides containing N-benzoyl-3'-O-methylcytidine at various positions is essential for systematically probing its effects on nucleic acid structure and function. High-throughput synthesis platforms, often utilizing 96-well plate formats, are becoming increasingly important for generating such libraries in a time- and cost-effective manner. nih.gov
Future research in this area will likely focus on optimizing solid-phase synthesis protocols for parallel synthesis and developing robust analytical techniques for the rapid quality control of the resulting modified oligonucleotides. nih.gov The integration of automated synthesis with high-throughput screening assays will enable the rapid evaluation of large numbers of modified oligonucleotides for various applications, including their use as therapeutic agents or diagnostic probes. nih.gov Techniques like copper-catalyzed azide-alkyne cycloadditions ("click chemistry") are well-suited for high-throughput modification of oligonucleotides. nih.gov
Detailed Theoretical and Computational Studies of Chemical Reactivity and Intermolecular Interactions
Computational chemistry offers a powerful tool for understanding the intrinsic properties of N-benzoyl-3'-O-methylcytidine and its influence on nucleic acid behavior at the atomic level. Density functional theory (DFT) calculations can be employed to predict its geometrical parameters, electronic structure, and chemical reactivity. biointerfaceresearch.commdpi.com
Future computational studies will likely focus on several key areas:
Conformational Analysis: Predicting the preferred conformations of N-benzoyl-3'-O-methylcytidine and how they influence the local and global structure of DNA and RNA duplexes.
Reactivity Indices: Calculating parameters such as electrophilicity and nucleophilicity to understand its reaction mechanisms and potential sites for further chemical modification. biointerfaceresearch.comresearchgate.net
Intermolecular Interactions: Modeling the interactions of oligonucleotides containing this modification with proteins, enzymes, and other small molecules. Molecular dynamics simulations can provide insights into the stability and dynamics of these complexes. nih.gov These studies can help in understanding how the modification affects processes like reverse transcription. nih.gov
These theoretical investigations will complement experimental findings and provide a deeper understanding of the structure-activity relationships of N-benzoyl-3'-O-methylcytidine-containing nucleic acids.
Integration with Emerging Nucleic Acid Chemistry Techniques (e.g., orthogonal protecting groups, ligations)
The field of nucleic acid chemistry is constantly evolving, with new techniques emerging for the synthesis and manipulation of DNA and RNA. The integration of N-benzoyl-3'-O-methylcytidine with these cutting-edge methods will open up new possibilities for creating complex nucleic acid architectures with novel functions.
One important area is the use of orthogonal protecting groups in combination with N-benzoyl-3'-O-methylcytidine to enable the site-specific introduction of multiple, different modifications within the same oligonucleotide. sigmaaldrich.com This will allow for the construction of highly functionalized nucleic acids for applications in areas such as DNA nanotechnology and synthetic biology.
Another key technique is enzymatic and chemical ligation , which allows for the joining of smaller, chemically synthesized oligonucleotide fragments to create much larger DNA or RNA molecules. Future research will explore the compatibility of N-benzoyl-3'-O-methylcytidine with various ligation chemistries, paving the way for the construction of long, modified nucleic acids that would be difficult to produce by direct solid-phase synthesis. Chemoselective ligation methods are particularly attractive for their ability to form native or non-native linkages under mild conditions.
By embracing these emerging technologies, researchers will be able to unlock the full potential of N-benzoyl-3'-O-methylcytidine as a tool for modulating the properties and functions of nucleic acids.
Q & A
Q. Q1. What are the key strategies for synthesizing Cytidine, N-benzoyl-3'-O-methyl- in academic research?
Answer: The synthesis typically involves phosphoramidite chemistry for oligonucleotide assembly. The 3'-O-methyl group is introduced via selective methylation using methylating agents (e.g., methyl iodide) under anhydrous conditions. The N-benzoyl protection is added to the cytidine base to prevent undesired side reactions during synthesis. Solid-phase synthesis with 5'-O-(4,4-dimethoxytrityl) (DMT) protection ensures controlled elongation . Post-synthesis, purification via reverse-phase HPLC and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
Advanced Synthesis Optimization
Q. Q2. How can enzymatic vs. chemical synthesis methods be optimized for scalable production of modified cytidine derivatives?
Answer: Enzymatic regioselectivity (e.g., levulinyl protection in related compounds) can reduce side products compared to traditional chemical methods . For chemical synthesis, optimizing reaction stoichiometry (e.g., 1.2 equivalents of benzoyl chloride for N-protection) and solvent systems (e.g., acetonitrile for methylation) improves yield. Transcriptome analysis of microbial pathways (e.g., E. coli UCK gene knockout) reveals upregulated cytidine synthesis genes, suggesting metabolic engineering as a complementary approach for precursor production .
Basic Structural and Functional Analysis
Q. Q3. What analytical techniques are essential for confirming the structural stability of Cytidine, N-benzoyl-3'-O-methyl- in RNA oligonucleotides?
Answer: Circular Dichroism (CD) spectroscopy evaluates conformational changes in RNA helices. Thermal denaturation assays ( measurements) quantify duplex stability, where the 3'-O-methyl group enhances resistance to nuclease degradation . MALDI-TOF mass spectrometry verifies molecular weight post-synthesis, while HPLC-MS/MS monitors degradation under physiological conditions (e.g., serum stability assays) .
Advanced Functional Applications
Q. Q4. How does the N-benzoyl-3'-O-methyl modification enhance oligonucleotide performance in RNA interference (RNAi) studies?
Answer: The 3'-O-methyl group increases nuclease resistance by sterically hindering enzymatic cleavage, while the N-benzoyl group improves base-pairing specificity with complementary RNA strands. For in vivo applications, modified oligonucleotides show prolonged half-life in serum (e.g., >24 hours vs. <2 hours for unmodified RNA). Experimental validation includes luciferase reporter assays to quantify gene silencing efficiency and Northern blotting to assess RNAi target engagement .
Biosynthesis and Metabolic Pathway Analysis
Q. Q5. How do modifications like N-benzoyl and 3'-O-methyl affect cytidine's role in nucleotide metabolism?
Answer: N-benzoyl protection blocks cytidine deaminase activity, preventing conversion to uridine derivatives, which is critical for studying deamination-resistant analogs . The 3'-O-methyl group alters substrate recognition by RNA polymerases, as shown in primer extension assays with modified nucleoside triphosphates. Transcriptome data from E. coli UCK knockout strains highlight upregulated PPP and TCA pathways, suggesting compensatory metabolic flux shifts .
Contradictions in Substrate Utilization
Q. Q6. How can researchers resolve contradictions in enzymatic substrate specificity for modified cytidine derivatives?
Q. Q7. What computational tools are used to model the impact of N-benzoyl-3'-O-methyl modifications on RNA triplex formation?
Answer: Molecular dynamics (MD) simulations (AMBER force fields) predict structural perturbations in triplexes containing 2'-O-methyl cytidine. Parameters include RESP charge fitting for non-canonical residues and 100-ns trajectories to assess hydrogen-bonding stability. Experimental validation via electrophoretic mobility shift assays (EMSAs) and X-ray crystallography (e.g., PDB ID: ZR6) resolves discrepancies between simulation and empirical data .
Advanced Applications in Epigenetics
Q. Q8. Can N-benzoyl-3'-O-methyl-cytidine derivatives be used to study DNA methylation dynamics?
Answer: While cytidine itself is a substrate for DNA methyltransferases (DNMTs), the N-benzoyl group blocks methylation at the N4 position. Bisulfite sequencing and MeDIP-seq (methylated DNA immunoprecipitation sequencing) compare methylation patterns in cells treated with modified vs. native cytidine. Fluorescence anisotropy assays quantify DNMT binding affinity to modified cytidine triphosphates, revealing reduced incorporation into DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
